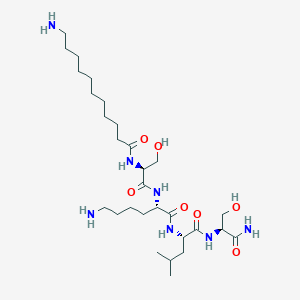
1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate is an organic compound with a complex structure that includes both dimethylamino and nitrobenzoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of catalysts such as sulfuric acid or trifluoroacetic acid in an ethanol solvent .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for high conversion rates and selectivity, making it suitable for large-scale production. The process involves the reduction and esterification of p-nitrobenzoic acid in a continuous flow system, which enhances productivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted benzoates.
Applications De Recherche Scientifique
1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, binding to receptor sites, and altering cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure to benzocaine.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
1-(Dimethylamino)-3-oxobut-1-en-2-yl 4-nitrobenzoate is unique due to its combination of dimethylamino and nitrobenzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
168140-91-8 |
|---|---|
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
[1-(dimethylamino)-3-oxobut-1-en-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C13H14N2O5/c1-9(16)12(8-14(2)3)20-13(17)10-4-6-11(7-5-10)15(18)19/h4-8H,1-3H3 |
Clé InChI |
PNMCIZWVDSZRPH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CN(C)C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)

![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
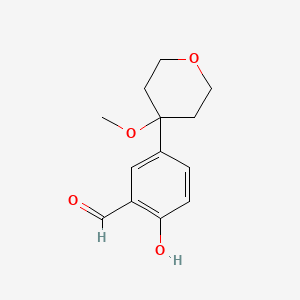
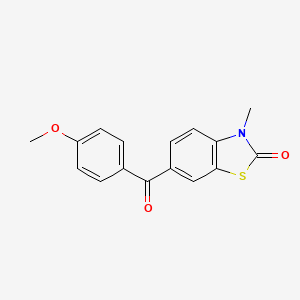

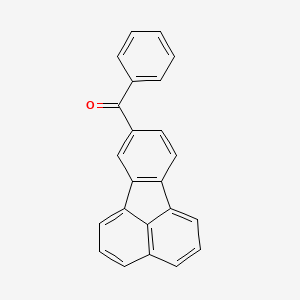
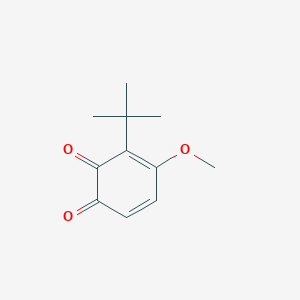
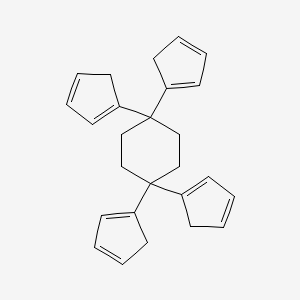
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)
